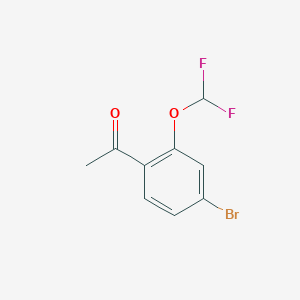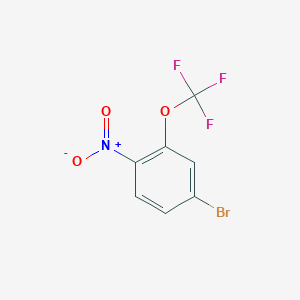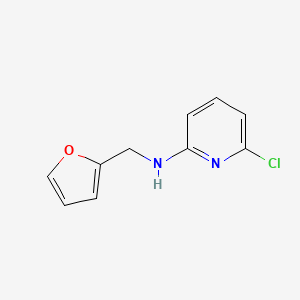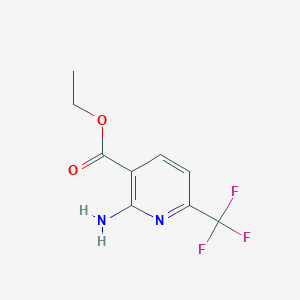
Ethyl 2-amino-6-(trifluoromethyl)nicotinate
概要
説明
Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 . It has been studied for its potential as an inhibitor of HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function, which is a promising drug target for HIV-1 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate and its derivatives has been reported in the literature . The synthesis process involves the use of commercially accessible and inexpensive starting materials. The intermediates were prepared in gram scale, making it viable for industrial production .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is represented by the formula C9H9F3N2O2 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are represented by its molecular formula C9H9F3N2O2 .科学的研究の応用
Molecular Structure Analysis
Ethyl 2-amino-6-(trifluoromethyl)nicotinate, similar to related compounds, has been analyzed for its molecular structure and electronic properties. A study on molecules like ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate revealed almost identical bond lengths and molecular conformations between related molecules, providing insights into their polarized electronic structures and crystal structures (Cobo, Glidewell, Low, & Orozco, 2008).
Synthesis Methods
Various methods have been explored for synthesizing derivatives of Ethyl 2-amino-6-(trifluoromethyl)nicotinate, highlighting its potential use in antibacterial agents and other applications. One study discussed the synthesis of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from related compounds and screened them for antibacterial activity (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008). Another report detailed a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents (Mulder et al., 2013).
Retinoprotective Effects
A study on the retinoprotective effects of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a structurally related compound, indicated its potential as a retinoprotector, improving retinal microcirculation and resistance to ischemia (Peresypkina et al., 2020).
Industrial Applications
Ethyl 2-amino-6-(trifluoromethyl)nicotinate derivatives have potential industrial applications. Nicotinic acid, a related compound, is vital for human and animal nutrition and has been the subject of research to develop ecological and industrially viable production methods (Lisicki, Nowak, & Orlińska, 2022).
作用機序
The mechanism of action of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is related to its inhibitory activity against HIV-1 RT-associated RNase H function . The most promising compound developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold was found to inhibit RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .
将来の方向性
The future directions for the study of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides . Additionally, its potential as an inhibitor of HIV-1 RT-associated RNase H function suggests that it could be a promising lead for the design of new allosteric RNase H inhibitors active against viral replication .
特性
IUPAC Name |
ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBXHBOURLVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395226.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)

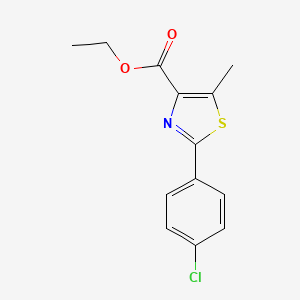
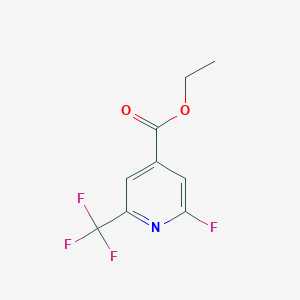
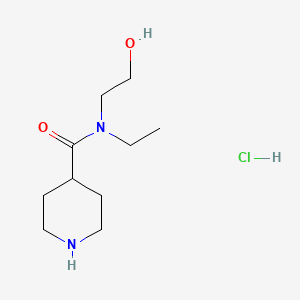
![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)
![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)
